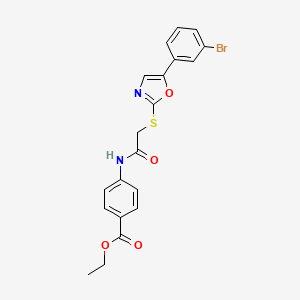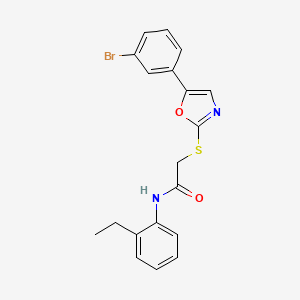
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
Vue d'ensemble
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as BPTES, and it has been studied for its ability to inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Applications De Recherche Scientifique
BPTES has been extensively researched for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and promote cell growth. By inhibiting glutaminase, BPTES disrupts this process and starves cancer cells of the energy they need to grow and divide.
Mécanisme D'action
Target of Action
It’s known that similar compounds have shownanti-fungal and anti-microbial activities .
Mode of Action
It’s known that similar compounds have shownanti-fungal and anti-microbial activities , suggesting that they may interact with key proteins or enzymes in these organisms to inhibit their growth.
Biochemical Pathways
Given its anti-fungal and anti-microbial activities , it’s likely that it interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
The compound has shown good anti-fungal and anti-microbial activities . Some derivatives of the compound have shown a broad spectrum of antimicrobial activity at low concentrations. The MICs (Minimum inhibitory concentration) of some compounds are 8-16µg mL-1 .
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase, which makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. BPTES is also relatively easy to synthesize, which makes it readily available for use in research studies. However, BPTES has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BPTES also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of BPTES in vivo, as well as its potential for use in combination with other cancer therapies.
Propriétés
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCDLYEDSVYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3206173.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)

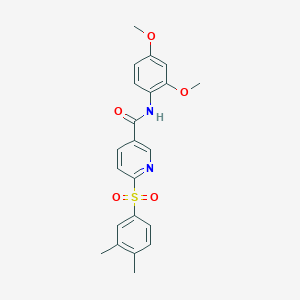

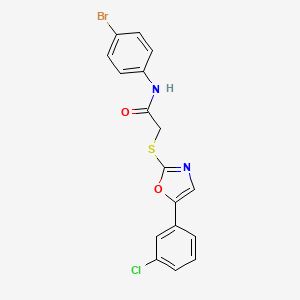
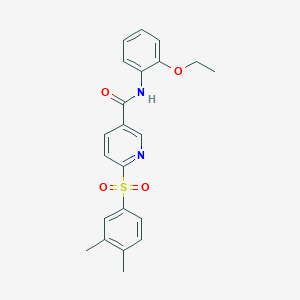
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B3206235.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206243.png)


